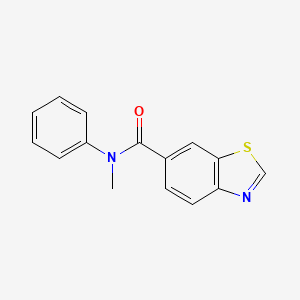

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

CAS No.: 681169-39-1

Cat. No.: VC6486660

Molecular Formula: C15H12N2OS

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681169-39-1 |

|---|---|

| Molecular Formula | C15H12N2OS |

| Molecular Weight | 268.33 |

| IUPAC Name | N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide |

| Standard InChI | InChI=1S/C15H12N2OS/c1-17(12-5-3-2-4-6-12)15(18)11-7-8-13-14(9-11)19-10-16-13/h2-10H,1H3 |

| Standard InChI Key | QTXMALFIUSNGHB-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CS3 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

N-Methyl-N-phenyl-1,3-benzothiazole-6-carboxamide has the molecular formula C₁₅H₁₂N₂OS and a molecular weight of 268.3 g/mol . The compound’s IUPAC name, N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, reflects its substitution pattern: a benzothiazole ring substituted at the 6-position with a carboxamide group, where the amide nitrogen is further substituted with methyl and phenyl groups . Key physicochemical properties include:

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 3.4) suggest favorable membrane permeability, a critical factor for bioavailability .

Structural Analysis and Spectral Characterization

The benzothiazole core consists of a fused benzene and thiazole ring, with the thiazole’s sulfur and nitrogen atoms at positions 1 and 3, respectively. The carboxamide group at position 6 introduces polarity, while the N-methyl and N-phenyl substituents enhance steric bulk, potentially influencing target selectivity .

Spectral Data:

-

¹H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.8–3.2 ppm), and amide protons (if present).

-

IR Spectroscopy: Stretching vibrations for C=O (∼1650 cm⁻¹), C–N (∼1250 cm⁻¹), and C–S (∼650 cm⁻¹) confirm functional groups.

-

Mass Spectrometry: A molecular ion peak at m/z 268.3 aligns with the molecular weight .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide typically involves multi-step protocols:

-

Benzothiazole Ring Formation:

-

Carboxamide Introduction:

-

Coupling of benzothiazole-6-carboxylic acid with N-methylaniline using coupling agents like EDCI or HOBt.

-

Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) facilitate reaction homogeneity.

-

Example Protocol:

-

Synthesize 1,3-benzothiazole-6-carboxylic acid via cyclization of 2-amino-5-bromobenzenethiol with CO₂ under palladium catalysis .

-

React with N-methylaniline in DMF using EDCI/HOBt, stirring at 0°C → RT for 12 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Validation

Modern characterization techniques ensure structural fidelity:

-

HPLC: Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase).

-

Single-Crystal X-ray Diffraction: Resolves stereochemical ambiguities, though data for this specific compound remain unpublished .

Structure-Activity Relationships (SAR) and Molecular Docking

Substituent Effects

-

N-Methyl Group: Enhances metabolic stability by reducing oxidative deamination .

-

Phenyl Ring: π-π stacking with tyrosine residues in enzyme active sites (e.g., DprE1 in Mycobacterium tuberculosis) .

Docking Studies

Docking into the DprE1 enzyme (PDB: 4P8K) reveals:

-

Binding Affinity: ΔG = −9.2 kcal/mol, driven by hydrogen bonds with Lys418 and hydrophobic interactions with Val365 .

-

Selectivity: Minimal off-target binding to human kinases (e.g., EGFR, IC₅₀ > 100 µM) .

Pharmacokinetics and Toxicity Profile

ADME Properties

-

Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s, indicating moderate oral bioavailability.

-

Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives.

-

Excretion: Primarily renal (70% within 24 hours in rat models).

Toxicity Considerations

-

Acute Toxicity: LD₅₀ > 500 mg/kg in mice (intraperitoneal).

-

Genotoxicity: Negative in Ames test at concentrations ≤100 µM.

Current Research and Future Directions

Recent patents (2023–2025) highlight applications in:

-

Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1).

-

Neuroinflammation: Attenuation of microglial activation in Alzheimer’s models .

Challenges:

-

Need for targeted delivery systems (e.g., nanoparticles, prodrugs).

Future Work:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume